![molecular formula C12H7BrN2O3 B15281366 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the family of benzoindoles This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to the benzoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzoindole precursor, followed by bromination and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or hydroxyl derivatives.
Substitution: Various substituted benzoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to induce the over-production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane damage and inhibition of biofilm formation . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-nitrobenzo[cd]indole-2(1H)-ketone: Exhibits similar antimicrobial properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anticancer activity.
Uniqueness
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization. Additionally, the combination of nitro and methyl groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7BrN2O3 |
|---|---|
Molecular Weight |
307.10 g/mol |
IUPAC Name |
4-bromo-1-methyl-6-nitrobenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H7BrN2O3/c1-14-10-3-2-9(15(17)18)7-4-6(13)5-8(11(7)10)12(14)16/h2-5H,1H3 |
InChI Key |
CFTDZDDAHCKBGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=CC(=CC3=C(C=C2)[N+](=O)[O-])Br)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


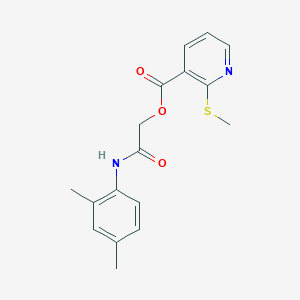
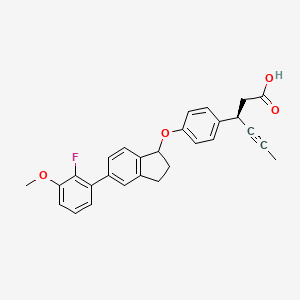

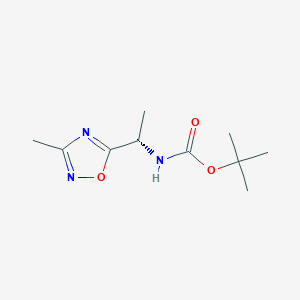
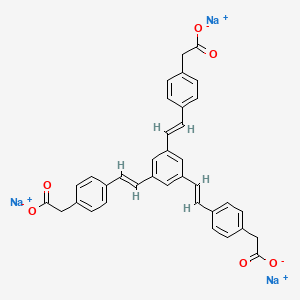
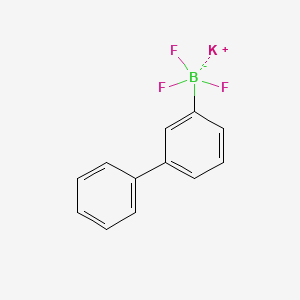
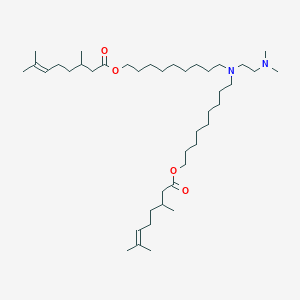
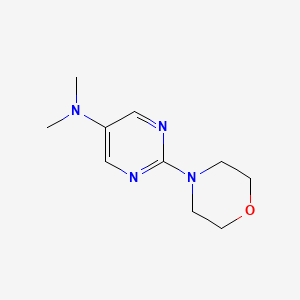

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
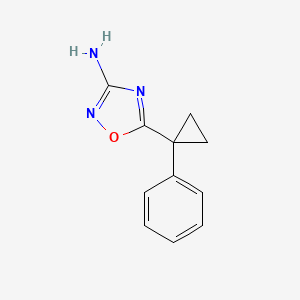
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
